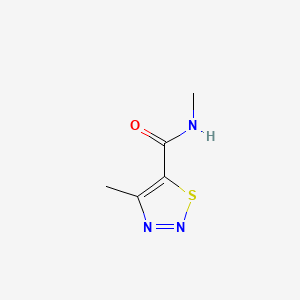![molecular formula C7H3NS B573951 8-thia-3-azatricyclo[4.3.0.02,4]nona-1(9),2,4,6-tetraene CAS No. 161382-87-2](/img/structure/B573951.png)
8-thia-3-azatricyclo[4.3.0.02,4]nona-1(9),2,4,6-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene is a heterocyclic compound with a unique structure that combines a thiophene ring with a cyclopentane and an azirene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene typically involves the cyclization of thiophene derivatives. One common method includes the reaction of thiophene-2-carboxamides with formic acid, which leads to the formation of the desired compound . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods: While specific industrial production methods for Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of cyclic nucleotides . The compound forms hydrogen bonds and aromatic interactions with key residues in the enzyme’s active site, leading to its inhibitory effect .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta[1,2-b4,3-b’]dithiophene: A compound with a similar structure but with sulfur atoms in the five-membered rings.
Dithieno[2,3-b3’,2’-d]heterole: Another related compound with a fused thiophene structure.
Uniqueness: Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene is unique due to its combination of a thiophene ring with a cyclopentane and an azirene ring. This unique structure imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry.
Eigenschaften
CAS-Nummer |
161382-87-2 |
|---|---|
Molekularformel |
C7H3NS |
Molekulargewicht |
133.168 |
InChI |
InChI=1S/C7H3NS/c1-4-2-9-3-5(4)7-6(1)8-7/h1-3H |
InChI-Schlüssel |
GZRFZGACGLXLMR-UHFFFAOYSA-N |
SMILES |
C1=C2C(=N2)C3=CSC=C31 |
Synonyme |
Thieno[3,4:3,4]cyclopent[1,2-b]azirine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[cyclobutane-1,3-tetracyclo[3.3.1.02,4.06,8]nonane] (9CI)](/img/new.no-structure.jpg)


![6-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573871.png)
![4-[[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-3-methylnaphthalen-1-yl]-2-methylnaphthalen-1-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B573872.png)




![N-[4-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-1-phenylpiperazin-2-yl]acetamide](/img/structure/B573889.png)

